Manganese oxalate

Übersicht

Beschreibung

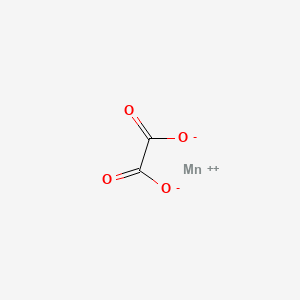

Manganese oxalate is a chemical compound formed from manganese and oxalic acid, with the chemical formula MnC₂O₄. It appears as light pink crystals and is insoluble in water. This compound naturally occurs as the mineral Lindbergite .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Manganese oxalate can be synthesized through an exchange reaction between sodium oxalate and manganese chloride. The reaction typically occurs in an aqueous solution, where manganese chloride reacts with sodium oxalate to form this compound and sodium chloride .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting manganese salts with oxalic acid under controlled conditions. The reaction is usually carried out at room temperature, and the resulting this compound is filtered, washed, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Thermal Decomposition

This decomposition typically occurs at temperatures around 215°C. Studies show that the decomposition process can be influenced by the conditions under which the manganese oxalate is dehydrated, with vacuum dehydration leading to different kinetics compared to air dehydration .

Kinetics of Decomposition

The kinetics of the thermal decomposition of manganese(II) oxalate has been studied extensively. Research indicates that the activation energy for this process is approximately . The decomposition follows a two-stage process:

-

Initial weight loss due to dehydration.

-

Subsequent decomposition producing gaseous products (CO and CO₂) and solid MnO.

The rate-limiting step in this reaction is believed to be the nucleation of the new MnO phase during decomposition .

Redox Reactions with Permanganate

This compound also participates in redox reactions, particularly with permanganate ions in acidic solutions. The balanced redox reaction can be expressed as:

In this reaction, permanganate ions are reduced while oxalate ions are oxidized, resulting in the formation of manganese(II) ions and carbon dioxide . The reaction showcases manganese's ability to switch oxidation states, which is crucial in many biochemical and industrial processes.

Reaction Mechanisms Involving Manganese(III)

In acidic media, manganese(III) ions can also participate in reactions with oxalic acid, leading to complex kinetics influenced by various factors such as concentration and pH. The general mechanism involves the reduction of manganese(III) back to manganese(II) while simultaneously oxidizing oxalic acid to carbon dioxide .

Key Observations

-

Thermal Stability : this compound remains stable up to approximately 215°C before decomposing into MnO, CO, and CO₂.

-

Decomposition Kinetics : Activation energy for decomposition is around , indicating a significant energy barrier.

-

Redox Activity : this compound effectively participates in redox reactions with permanganate ions, demonstrating its role in electron transfer processes.

Table 1: Thermal Decomposition Products

| Temperature (°C) | Products | Observations |

|---|---|---|

| 215 | MnO, CO, CO₂ | Decomposition begins |

| > 400 | MnO | Final product after complete decomposition |

Table 2: Kinetic Parameters of Decomposition

| Parameter | Value |

|---|---|

| Activation Energy (kJ/mol) | 184.7 |

| Rate Law | Nucleation limited |

Wissenschaftliche Forschungsanwendungen

Bleaching Agents in Cleaning Products

Overview

Manganese oxalates have been identified as effective bleach catalysts in cleaning formulations. They enhance the bleaching action of inorganic peroxygen compounds like hydrogen peroxide and sodium perborate, particularly in hard surface cleaning applications.

Key Findings

- Efficiency : Manganese oxalates demonstrate superior bleaching performance compared to physical mixtures of manganese salts and oxalic acid. They offer advantages such as reduced volume and increased storage stability due to lower hygroscopicity .

- Formulation : Typical formulations contain 0.025% to 2.5% by weight of manganese oxalates, often combined with peroxygen compounds to optimize performance .

| Property | Manganese Oxalate | Physical Mixture |

|---|---|---|

| Bleaching Performance | High | Moderate |

| Volume Effectiveness | Superior | Inferior |

| Storage Stability | High | Low |

Bioremediation and Environmental Applications

Role in Bioremediation

this compound plays a significant role in biotechnological applications, particularly in the bioremediation of manganese-rich environments. Fungi such as Aspergillus niger produce oxalates that facilitate the leaching of manganese from ores, thereby enhancing the recovery of this metal from low-grade deposits.

Case Study

- A study demonstrated that Aspergillus niger effectively leached manganese from minerals like todorokite and kutnohorite, leading to the formation of insoluble manganese oxalates. This process not only aids in metal recovery but also contributes to environmental remediation efforts by reducing metal toxicity in contaminated sites .

Precursor for Battery Technology

Battery Manufacturing

this compound serves as a precursor for synthesizing manganese carbonate, which is crucial for producing nickel manganese cobalt (NMC) cathodes used in lithium-ion batteries.

Synthesis Process

- Manganese ores are treated with oxalic acid under specific conditions (e.g., sulfuric acid leaching) to produce high-purity manganese carbonate. This method has been shown to yield over 95% purity, making it suitable for advanced battery applications .

Vibrational Spectroscopy Studies

Recent studies have employed vibrational spectroscopy (IR and Raman) to analyze the structural properties of various manganese(II) oxalate hydrates. These studies provide insights into the molecular interactions within these compounds, which can inform their application in different fields such as materials science and catalysis .

Wirkmechanismus

The mechanism by which manganese oxalate exerts its effects involves its decomposition and redox properties. When heated, this compound decomposes to form manganese oxide, which can further participate in redox reactions. The manganese ions in this compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

- Magnesium oxalate

- Strontium oxalate

- Barium oxalate

- Iron (II) oxalate

- Iron (III) oxalate

- Praseodymium oxalate

Comparison: Manganese oxalate is unique due to its specific decomposition and redox properties, which make it valuable in various applications. Compared to other oxalates, this compound forms light pink crystals and has distinct magnetic and structural properties. Its ability to form different manganese oxides upon decomposition sets it apart from other similar compounds .

Biologische Aktivität

Manganese oxalate, a compound formed from manganese and oxalic acid, has garnered attention for its various biological activities and applications. This article explores the biological significance of this compound, including its enzymatic roles, interactions with microorganisms, and potential applications in environmental biotechnology.

1. Enzymatic Activity

This compound plays a crucial role in the activity of certain enzymes, particularly oxalate decarboxylases. These enzymes require manganese ions as cofactors to catalyze the conversion of oxalate into less harmful substances such as formate and carbon dioxide.

- Study Findings : Research indicates that recombinant oxalate decarboxylase from Bacillus subtilis (YvrK) exhibits significant activity in the presence of manganese ions. The enzyme demonstrated a manganese content between 0.86 and 1.14 atoms per subunit, with its activity being oxygen-dependent .

- Mechanism : The proposed mechanism involves manganese acting as a two-electron sink during catalysis, highlighting its essential role in the enzymatic process .

2. Interaction with Microorganisms

This compound is also involved in biogenic processes, particularly in the context of fungal activity.

- Fungal Activity : The fungus Aspergillus niger has been shown to facilitate the formation of manganese oxalates during mineral alteration processes. This process involves leaching of calcium ions from minerals like todorokite and kutnohorite, leading to the crystallization of manganese oxalates under acidic conditions .

- Biotechnological Implications : The ability of fungi to produce manganese oxalates suggests potential applications in bioremediation and the enrichment of manganese ores. Such biotechnological approaches could enhance recovery processes for valuable minerals .

3. Synthesis and Structural Properties

Manganese oxalates can be synthesized through various chemical methods involving the reaction of manganese salts with oxalic acid.

- Synthesis Method : A common synthesis method involves leaching manganese ores with oxalic acid, followed by precipitation processes to isolate manganese oxalates .

- Structural Insights : Studies have revealed that this compound hydrates exhibit unique structural properties that impact their biological activity. For instance, variations in hydration levels can influence their stability and reactivity .

4. Applications in Environmental Biotechnology

This compound's unique properties make it suitable for various applications, including environmental remediation and as a catalyst in bleaching processes.

- Bleach Catalysis : Manganese oxalates have been identified as effective catalysts for enhancing the bleaching action of peroxygen compounds in cleaning formulations. This application takes advantage of their low solubility yet high catalytic efficiency .

- Environmental Remediation : The ability of fungi to produce manganese oxalates can be harnessed for environmental cleanup efforts, particularly in mining regions where heavy metal contamination is prevalent .

5. Case Studies

Several studies highlight the biological significance and applications of this compound:

Eigenschaften

CAS-Nummer |

640-67-5 |

|---|---|

Molekularformel |

C2H2O4.Mn C2H2MnO4 |

Molekulargewicht |

144.97 g/mol |

IUPAC-Name |

manganese;oxalic acid |

InChI |

InChI=1S/C2H2O4.Mn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI-Schlüssel |

IEBUJWPMONWWDM-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Mn+2] |

Kanonische SMILES |

C(=O)(C(=O)O)O.[Mn] |

Physikalische Beschreibung |

Dihydrate: White odorless powder; [GFS Chemicals MSDS] |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.